Taranabant ((1R,2R)stereoisomer)

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MK0364 (1R,2R)-stéréoisomère implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures pour former le produit final. Les voies de synthèse spécifiques et les conditions de réaction sont généralement brevetées et peuvent varier en fonction du fabricant. Les méthodes de synthèse générales impliquent l'utilisation de catalyseurs chiraux et de réactions sélectives pour obtenir le stéréoisomère souhaité .

Méthodes de production industrielle

La production industrielle de MK0364 (1R,2R)-stéréoisomère implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

Le MK0364 (1R,2R)-stéréoisomère subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le solvant, sont optimisées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution donnent lieu à des versions modifiées du composé d'origine avec des groupes fonctionnels différents .

Applications de recherche scientifique

Le MK0364 (1R,2R)-stéréoisomère a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans les études impliquant les récepteurs cannabinoïdes et leurs ligands.

Biologie : Employé dans la recherche sur le système endocannabinoïde et son rôle dans divers processus physiologiques.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans des conditions telles que l'obésité, la gestion de la douleur et les troubles neurologiques.

Industrie : Utilisé dans le développement de nouveaux médicaments et produits chimiques ciblant les récepteurs cannabinoïdes.

Mécanisme d'action

Le MK0364 (1R,2R)-stéréoisomère exerce ses effets en agissant comme un agoniste inverse au niveau du récepteur cannabinoïde 1 (CB1). Cela signifie qu'il se lie au récepteur et induit une réponse opposée à celle d'un agoniste. L'interaction du composé avec le récepteur CB1 conduit à l'inhibition de l'activité du récepteur, ce qui peut moduler divers processus physiologiques, notamment la régulation de l'appétit, la perception de la douleur et l'humeur .

Applications De Recherche Scientifique

MK0364 (1R,2R)stereoisomer has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving cannabinoid receptors and their ligands.

Biology: Employed in research on the endocannabinoid system and its role in various physiological processes.

Medicine: Investigated for its potential therapeutic effects in conditions such as obesity, pain management, and neurological disorders.

Industry: Utilized in the development of new drugs and chemical products targeting cannabinoid receptors.

Mécanisme D'action

MK0364 (1R,2R)stereoisomer exerts its effects by acting as an inverse agonist at the cannabinoid 1 (CB1) receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. The compound’s interaction with the CB1 receptor leads to the inhibition of receptor activity, which can modulate various physiological processes, including appetite regulation, pain perception, and mood .

Comparaison Avec Des Composés Similaires

Composés similaires

Taranabant : Le mélange racémique de Taranabant contient à la fois les stéréoisomères (1R,2R) et (1S,2S).

Rimonabant : Un autre antagoniste du récepteur CB1 avec des propriétés pharmacologiques similaires.

AM251 : Un antagoniste sélectif du récepteur CB1 utilisé dans les études de recherche.

Unicité

Le MK0364 (1R,2R)-stéréoisomère est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur CB1. Sa stéréochimie spécifique permet des interactions ciblées avec le récepteur, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

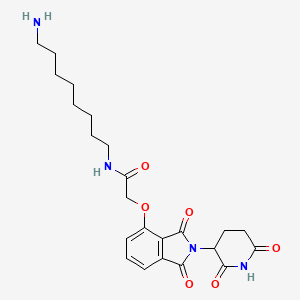

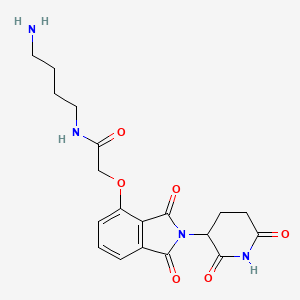

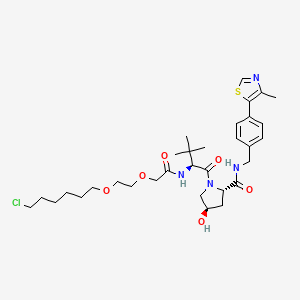

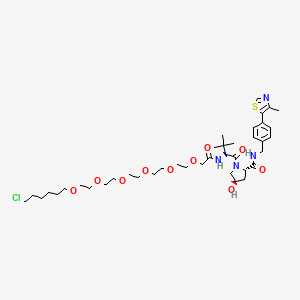

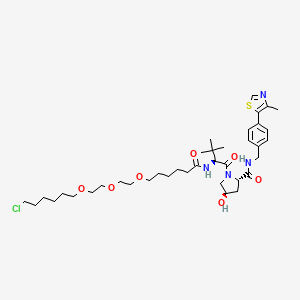

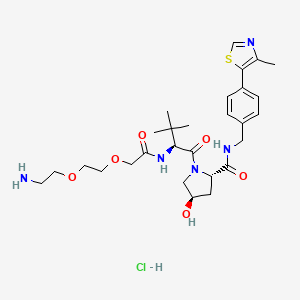

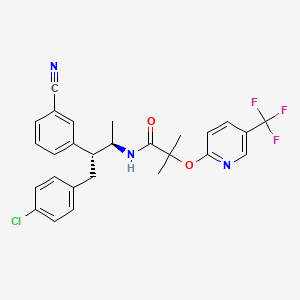

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKJCMUNUWAGO-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)